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molecular formula C10H14FNO B3048233 3-(4-Fluorobenzylamino)-1-propanol CAS No. 161798-73-8

3-(4-Fluorobenzylamino)-1-propanol

Cat. No. B3048233
M. Wt: 183.22 g/mol
InChI Key: WUANPVZFFZNHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06995153B2

Procedure details

In a similar manner to Reference Example 23, 3-amino-1-propanol (52.0 g) was reacted with 4-fluorobenzylchloride (10.0 g) to obtain 3-(4-fluorobenzylamino)-1-propanol (8.10 g, 64%).
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][OH:5].[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Cl)=[CH:9][CH:8]=1>>[F:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][NH:1][CH2:2][CH2:3][CH2:4][OH:5])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
NCCCO
Name
Quantity
10 g
Type
reactant
Smiles
FC1=CC=C(CCl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNCCCO)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 8.1 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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